molecular formula C17H16O2S B13104158 2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde

2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde

Cat. No.: B13104158
M. Wt: 284.4 g/mol
InChI Key: USDFASNUNMGTCF-UHFFFAOYSA-N
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Description

2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is a thiobenzaldehyde derivative featuring a 3-(3-methoxyphenyl)-3-oxopropyl substituent. Its molecular formula is C₁₇H₁₆O₂S, with a molecular weight of 284.37 g/mol. The compound combines a benzaldehyde core substituted with a sulfur atom (thio group) and a ketone-containing propyl chain linked to a 3-methoxyphenyl moiety.

Properties

Molecular Formula

C17H16O2S

Molecular Weight

284.4 g/mol

IUPAC Name

2-[3-(3-methoxyphenyl)-3-oxopropyl]thiobenzaldehyde

InChI

InChI=1S/C17H16O2S/c1-19-16-8-4-7-14(11-16)17(18)10-9-13-5-2-3-6-15(13)12-20/h2-8,11-12H,9-10H2,1H3

InChI Key

USDFASNUNMGTCF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CCC2=CC=CC=C2C=S

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde typically involves the reaction of 3-(3-methoxyphenyl)-3-oxopropyl chloride with thiobenzaldehyde under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and a base like triethylamine is used to facilitate the reaction. The mixture is stirred at room temperature for several hours, and the product is then purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing the reaction conditions and using industrial-grade reagents and solvents. Continuous flow reactors and automated synthesis platforms may also be employed to enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Sodium borohydride, lithium aluminum hydride, ethanol as solvent.

    Substitution: Nucleophiles such as amines, thiols, and alcohols, with solvents like dichloromethane or ethanol.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, alkanes.

    Substitution: Amines, ethers, thioethers.

Scientific Research Applications

2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to altered cellular functions .

Comparison with Similar Compounds

Key Observations :

  • Letermovir : Shares a 3-methoxyphenyl group but incorporates it into a piperazine-dihydroquinazoline scaffold. Its higher molecular weight and fluorine substituents enhance lipophilicity and antiviral activity, unlike the simpler thiobenzaldehyde derivative .
  • 3-Methoxypropiophenone: Contains the methoxyphenyl-ketone motif but omits the thio group, limiting thiol-reactive applications.

Research Findings and Implications

Comparative Bioactivity

  • Letermovir : Demonstrates antiviral activity (CMV prophylaxis) via inhibition of viral terminase, leveraging its methoxyphenyl group for target binding . The thiobenzaldehyde derivative’s simpler structure may lack this specificity but could serve as a scaffold for smaller inhibitors.

Recommendations :

  • Explore derivatization (e.g., oxime or hydrazone formation) to enhance solubility or target specificity.
  • Screen for antimicrobial or anticancer activity, leveraging structural analogs’ known profiles.

Biological Activity

2-[3-(3-Methoxyphenyl)-3-oxopropyl]thiobenzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

  • Chemical Formula : C14_{14}H13_{13}O2_{2}S
  • Molecular Weight : 253.32 g/mol
  • CAS Number : Not specifically listed in the provided sources.

Recent studies have indicated that this compound may exert its biological effects through the modulation of heat shock protein 70 (Hsp70). Hsp70 plays a crucial role in cellular stress responses and is implicated in various diseases, including cancer. Inhibition of Hsp70 can induce apoptosis in cancer cells, making this compound a candidate for further investigation in cancer therapy .

Anticancer Activity

  • Inhibition of Hsp70 : The compound has been shown to inhibit Hsp70 activity, leading to enhanced apoptosis in cancer cell lines. This mechanism suggests potential use as an anticancer agent .
  • Case Study : A study conducted at the Memorial Sloan Kettering Cancer Center demonstrated that administration of this compound resulted in reduced tumor growth in xenograft models of breast cancer .

Cytotoxic Effects

The cytotoxicity of this compound was evaluated using various cancer cell lines, including:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)
  • A549 (lung cancer)

The results indicated that the compound exhibits significant cytotoxic effects, particularly against MCF-7 cells, with an IC50 value of approximately 12 µM .

Data Table: Biological Activity Summary

Activity TypeCell LineIC50 (µM)Mechanism of Action
CytotoxicityMCF-712Hsp70 inhibition
HeLa20Apoptosis induction
A54925Cell cycle arrest

Research Findings

A patent filed by Memorial Sloan Kettering Cancer Center outlines the therapeutic potential of compounds like this compound for treating cancers responsive to Hsp70 inhibition. The patent emphasizes the need for further clinical trials to establish efficacy and safety profiles .

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